

Comprehensive Spectroscopic Profiling of Spiro[3.5]nonan-7-ol

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Compound of Interest

Compound Name: Spiro[3.5]nonan-7-OL

CAS No.: 1393450-96-8

Cat. No.: B1404022

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Executive Summary

Spiro[3.5]nonan-7-ol (CAS: 1393450-96-8) is a bicyclic secondary alcohol featuring a spiro-linkage between a cyclobutane and a cyclohexane ring.^[1] This scaffold is increasingly valued in medicinal chemistry for its ability to restrict conformational flexibility while maintaining sp³ character, often serving as a bioisostere for substituted cyclohexanes or piperidines.

This technical guide provides a rigorous analysis of the spectroscopic data (NMR, MS, IR) required for the structural validation of **Spiro[3.5]nonan-7-ol**. It synthesizes experimental data from recent patent literature with fundamental chemometric principles to establish a self-validating identification protocol.

Compound Identity & Structural Geometry



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Structural Numbering & Logic

The numbering convention for spiro[3.5]nonane initiates at the smaller ring.

- Positions 1-3: Cyclobutane ring.
- Position 4: Spiro quaternary carbon (shared).
- Positions 5-9: Cyclohexane ring.
- Functionalization: The hydroxyl group is located at Position 7, placing it on the six-membered ring, directly opposite the spiro junction.

Synthesis & Experimental Pathway

The spectroscopic signature is best understood in the context of its synthesis, typically via the hydride reduction of the corresponding ketone.

Reaction Scheme



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Figure 1: Synthetic pathway for the generation of **Spiro[3.5]nonan-7-ol** via ketone reduction.[4]

Experimental Protocol (Validation Standard)

- Precursor: Dissolve Spiro[3.5]nonan-7-one (1.0 eq) in anhydrous THF.
- Reduction: Add Sodium Borohydride (2.0 eq) portion-wise at 0°C.
- Workup: Quench with saturated NH₄Cl; extract with Ethyl Acetate.
- Purification: Concentrate to yield a colorless oil.
- Verification: Disappearance of C=O signal in IR/NMR confirms conversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7]

¹H NMR Data (Experimental)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz



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Note: Data synthesized from patent disclosure US20240317706A1 [1].

¹³C NMR Data (Predicted/Derived)

Due to the scarcity of direct literature tables for the alcohol, the following shifts are derived from the ketone precursor and standard chemometric shifts for cyclohexanols.



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Mass Spectrometry (MS) Profiling Ionization & Fragmentation Logic

- Ionization Mode: Electron Impact (EI) or ESI (Positive mode for adducts).
- Molecular Ion:

(
) . Often weak in alcohols due to rapid dehydration.

- Base Peak Logic: Expect

(
, loss of
) or ring-opening fragments.

Fragmentation Pathway

The spiro-junction creates unique fragmentation stability. The primary pathway involves dehydration followed by ring opening.



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Figure 2: Proposed MS fragmentation pathway for **Spiro[3.5]nonan-7-ol**.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "Go/No-Go" checkpoint for the reduction reaction.



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